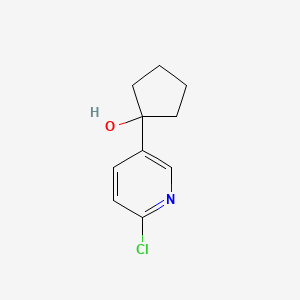

1-(6-Chloro-pyridin-3-yl)cyclopentanol

Description

1-(6-Chloro-pyridin-3-yl)cyclopentanol is a substituted cyclopentanol derivative featuring a chloropyridinyl moiety attached to the cyclopentane ring. The hydroxyl group on the cyclopentane ring and the chlorine atom on the pyridine ring contribute to its unique physicochemical properties, including polarity, solubility, and reactivity. The compound’s synthesis likely involves catalytic processes similar to those used for cyclopentanol derivatives, such as hydrogenation or coupling reactions .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H12ClNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |

InChI Key |

ZPWVMEBCBJNTNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CN=C(C=C2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Cyclopentanol (CPOL): Lacks the chloropyridinyl group, resulting in higher water solubility and lower lipophilicity compared to 1-(6-Chloro-pyridin-3-yl)cyclopentanol. CPOL is widely used as a solvent and intermediate in organic synthesis .

- 1-(Pyridin-3-yl)cyclopentanol: Differs by the absence of the chlorine substituent, which reduces its electron-withdrawing effects and may alter binding interactions in catalytic or biological systems.

- 6-Chloronicotinic acid derivatives : Feature a carboxylic acid group instead of a hydroxyl, increasing acidity and polarity. These compounds are often used in pesticide formulations .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/L) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~201.6 | ~1.8 | Low (estimated) | -OH, Cl, pyridine |

| Cyclopentanol | 86.13 | 0.89 | 87,000 | -OH |

| 6-Chloronicotinic acid | 157.55 | 1.2 | 1,200 | -COOH, Cl, pyridine |

Note: Data for this compound are extrapolated from structural analogs .

Environmental Impact

- Biodegradation: Cyclopentanol derivatives are generally biodegradable, but the chloropyridinyl group in this compound could increase environmental persistence, similar to chlorinated pesticides .

- Complexation with Heavy Metals: Modified cyclodextrins complex mixed organic-metal wastes effectively . The target compound’s chlorine atom may enhance metal-binding affinity compared to non-chlorinated cyclopentanols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.